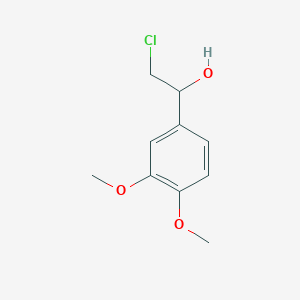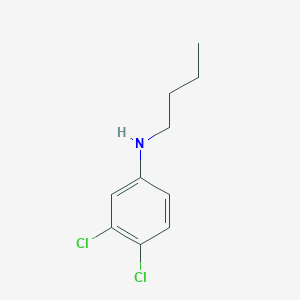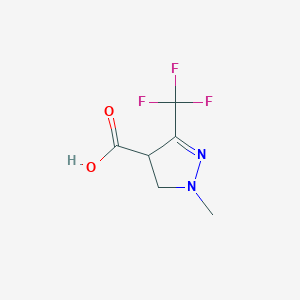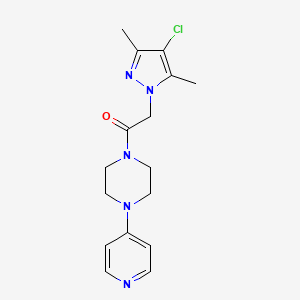![molecular formula C15H10ClN5 B8616081 6-[(5-chlorotriazolo[4,5-b]pyridin-3-yl)methyl]quinoline](/img/structure/B8616081.png)
6-[(5-chlorotriazolo[4,5-b]pyridin-3-yl)methyl]quinoline
概要
説明
6-[(5-chlorotriazolo[4,5-b]pyridin-3-yl)methyl]quinoline is a heterocyclic compound that combines the structural features of quinoline and triazolopyridine. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both quinoline and triazolopyridine moieties in its structure imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-[(5-chlorotriazolo[4,5-b]pyridin-3-yl)methyl]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the cyclization and substitution reactions efficiently .
化学反応の分析
Types of Reactions: 6-[(5-chlorotriazolo[4,5-b]pyridin-3-yl)methyl]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups such as halides, amines, or thiols .
科学的研究の応用
6-[(5-chlorotriazolo[4,5-b]pyridin-3-yl)methyl]quinoline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific electronic, optical, or catalytic properties
作用機序
The mechanism of action of 6-[(5-chlorotriazolo[4,5-b]pyridin-3-yl)methyl]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular targets and pathways involved depend on the specific biological context and application .
類似化合物との比較
Quinoline Derivatives: Compounds like chloroquine and hydroxychloroquine share the quinoline moiety and have been widely studied for their antimalarial and antiviral properties.
Triazolopyridine Derivatives: These include various bioactive molecules with potential therapeutic applications.
Uniqueness: 6-[(5-chlorotriazolo[4,5-b]pyridin-3-yl)methyl]quinoline is unique due to the combination of quinoline and triazolopyridine structures, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in different fields, making it a valuable compound for further research and development .
特性
分子式 |
C15H10ClN5 |
|---|---|
分子量 |
295.72 g/mol |
IUPAC名 |
6-[(5-chlorotriazolo[4,5-b]pyridin-3-yl)methyl]quinoline |
InChI |
InChI=1S/C15H10ClN5/c16-14-6-5-13-15(18-14)21(20-19-13)9-10-3-4-12-11(8-10)2-1-7-17-12/h1-8H,9H2 |
InChIキー |
MBRDVWHDMGIEAF-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=C2)CN3C4=C(C=CC(=N4)Cl)N=N3)N=C1 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
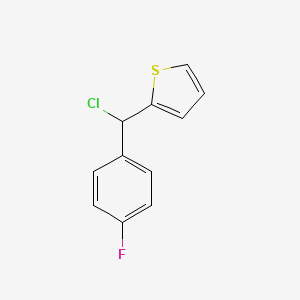
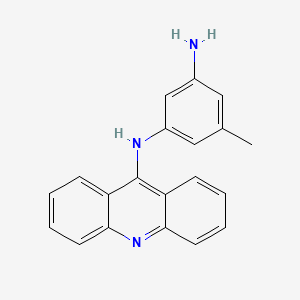

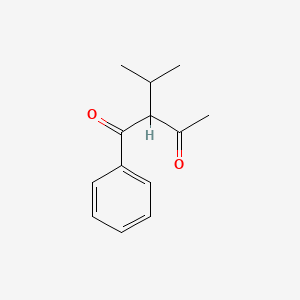
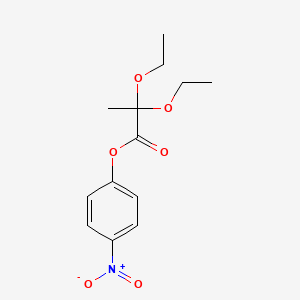
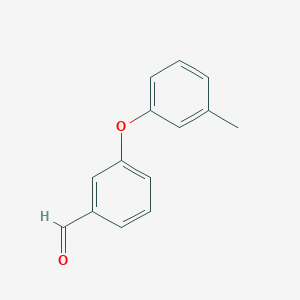

![4-ethyl-N-[2-hydroxy-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-1-methylpyrrolidine-2-carboxamide](/img/structure/B8616058.png)
![4,4,6-Trimethylbicyclo[4.2.0]octan-2-one](/img/structure/B8616064.png)

